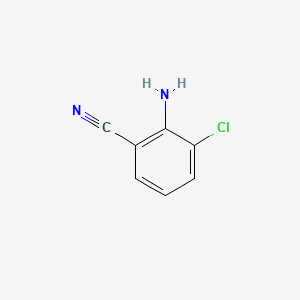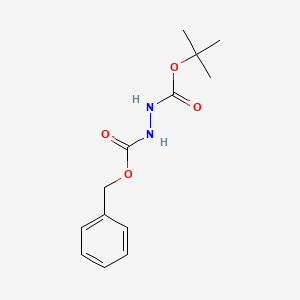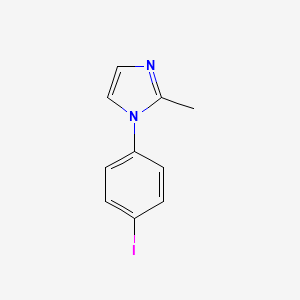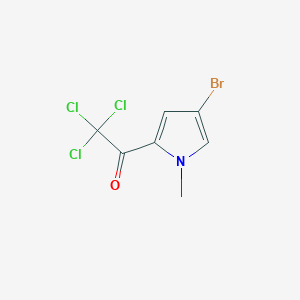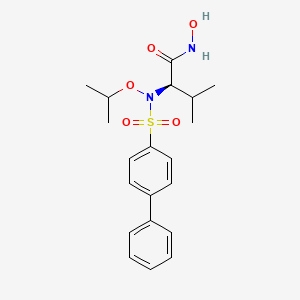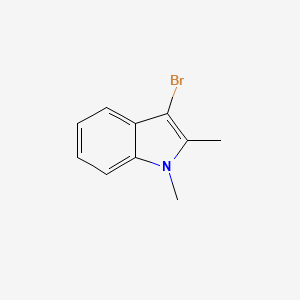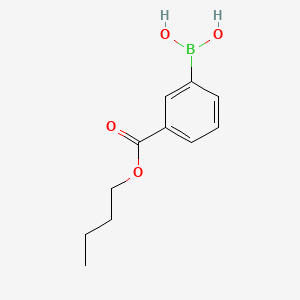
3-Butoxycarbonylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butoxycarbonylphenylboronic acid is an organic compound with the molecular formula C11H15BO4. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a butoxycarbonyl group and a boronic acid functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxycarbonylphenylboronic acid typically involves the reaction of m-carboxybenzene boric acid with thionyl chloride in tetrahydrofuran under nitrogen protection. The reaction mixture is then cooled, and potassium tert-butoxide is added. The resulting product is acidified with acetic acid and recrystallized from petroleum ether to obtain the final product with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-Butoxycarbonylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form phenylboronic acid derivatives.
Substitution: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, potassium tert-butoxide, and acetic acid. Reaction conditions typically involve refluxing in tetrahydrofuran under nitrogen protection, followed by cooling and acidification .
Major Products Formed
The major products formed from reactions involving this compound include boronic esters, borates, and various substituted phenylboronic acid derivatives.
科学的研究の応用
3-Butoxycarbonylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 3-Butoxycarbonylphenylboronic acid involves its interaction with molecular targets through the boronic acid functional group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The compound’s effects are mediated through its ability to interact with specific molecular pathways and targets .
類似化合物との比較
Similar Compounds
3-tert-Butoxycarbonylphenylboronic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a butoxycarbonyl group.
3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
3-Butoxycarbonylphenylboronic acid is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other boronic acid derivatives. Its ability to participate in a wide range of chemical reactions and its utility in various scientific research fields make it a valuable compound .
特性
IUPAC Name |
(3-butoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBUIKBJAGBSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457978 |
Source


|
| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827300-04-9 |
Source


|
| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)
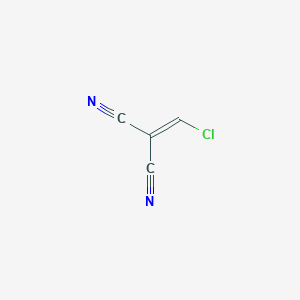
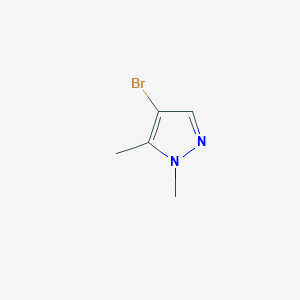
![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)

